molecular formula C6H8O2 B1330956 3-Furanethanol CAS No. 53616-34-5

3-Furanethanol

Cat. No.: B1330956
CAS No.: 53616-34-5
M. Wt: 112.13 g/mol
InChI Key: XXBVEGKVQYREKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Furanethanol: 3-Furanmethanol or 3-Hydroxymethylfuran , is an organic compound with the molecular formula C5H6O2 . It is a colorless to pale yellow liquid with a unique natural sweet smell. This compound is soluble in water and has a relatively high density of about 1.12 g/cm³ . It is used in various industries, including food, pharmaceuticals, and cosmetics, due to its distinctive aroma and chemical properties .

Mechanism of Action

Target of Action

3-Furanethanol, also known as 3-Hydroxymethylfuran , is a compound that belongs to the class of furan

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound . The ADME properties of this compound would likely depend on factors such as its chemical structure, the route of administration, and the specific biological system in which it is present.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the interactions of this compound with its targets and its overall effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Furanethanol can be synthesized through several methods. One common method involves the reduction of furoic aldehyde, acid, or ester . Another method includes the reaction of furan with methanol under the action of an acid catalyst such as sulfuric acid or thionyl chloride .

Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic hydrogenation of furfural, a derivative of furan. This process involves the use of metal catalysts such as palladium or nickel under high pressure and temperature conditions .

Comparison with Similar Compounds

Comparison: 3-Furanethanol is unique due to its specific structure and properties, such as its ability to polymerize and form cross-linked networks. This makes it particularly valuable in the production of thermosetting resins, unlike some of its similar compounds which may not possess the same polymerization capabilities .

Properties

IUPAC Name

2-(furan-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c7-3-1-6-2-4-8-5-6/h2,4-5,7H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBVEGKVQYREKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60348975
Record name 3-furanethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53616-34-5
Record name 3-furanethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(furan-3-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Furanethanol
Reactant of Route 2
3-Furanethanol
Reactant of Route 3
Reactant of Route 3
3-Furanethanol
Reactant of Route 4
Reactant of Route 4
3-Furanethanol
Reactant of Route 5
3-Furanethanol
Reactant of Route 6
3-Furanethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.